molecular formula C11H18N2O6 B12317553 2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate

2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate

Cat. No.: B12317553
M. Wt: 274.27 g/mol
InChI Key: VELZBUAWAUZDLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate typically involves the reaction of glycine with tyrosine under specific conditions. The reaction is carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers that can handle the precise addition of amino acids and coupling agents. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate involves its incorporation into peptides and proteins. It acts as a substrate for enzymes involved in peptide bond formation and can influence various biochemical pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the overall structure and function of proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELZBUAWAUZDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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